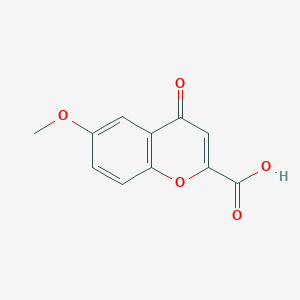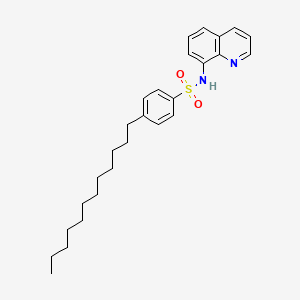![molecular formula C11H14ClFN2 B3057988 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine CAS No. 869947-16-0](/img/structure/B3057988.png)
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Vue d'ensemble
Description
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a compound belonging to the phenylpiperazine class. It has been identified as a psychoactive substance and has been sold as a designer drug . This compound is known for its structural similarity to other phenylpiperazines, which are often used in various scientific and industrial applications.
Mécanisme D'action
Target of Action
The primary target of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is Tyrosinase (EC 1.14.18.1) . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .
Mode of Action
This compound interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . The additional chlorine atom enhances the inhibitory activity . The compound establishes profitable contact with the Tyrosinase catalytic site .
Biochemical Pathways
The compound affects the melanogenesis pathway . Melanogenesis is a complex, multistep process, but Tyrosinase controls the rate-limiting step . This process involves the oxidation of L-tyrosine and/or L-DOPA to furnish dopaquinone, a melanin precursor . Overproduction of melanin can lead to skin disorders and neurodegeneration in Parkinson’s disease .
Result of Action
The compound acts as an inhibitor of Tyrosinase, reducing the production of melanin . This could potentially be beneficial in treating conditions related to the overproduction of melanin, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Analyse Biochimique
Biochemical Properties
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine has been found to interact with several enzymes and proteins. It has been used as a precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Cellular Effects
It has been suggested that the compound may have inhibitory effects on certain cellular processes
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Méthodes De Préparation
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors and its potential as a pharmacological tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Comparaison Avec Des Composés Similaires
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the chlorine atom, leading to different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Lacks the fluorine atom, resulting in variations in its chemical reactivity and biological activity.
1-(4-Bromophenyl)piperazine: Contains a bromine atom instead of chlorine and fluorine, which affects its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which contribute to its distinct chemical and pharmacological properties.
Propriétés
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOGHPIUODJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252107 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-16-0 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)






![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)



